An In-depth Technical Guide to 5-(Difluoromethyl)picolinonitrile (CAS 1211540-57-6)
An In-depth Technical Guide to 5-(Difluoromethyl)picolinonitrile (CAS 1211540-57-6)
This guide provides a comprehensive technical overview of 5-(Difluoromethyl)picolinonitrile, a key heterocyclic building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. This document delves into the compound's physicochemical properties, synthesis, mechanistic considerations, and its pivotal role in the development of targeted therapies.
Introduction: The Strategic Value of Fluorinated Pyridines
Heterocyclic compounds are foundational scaffolds in a vast array of pharmaceuticals. Among these, the pyridine ring is a privileged structure due to its unique electronic properties and ability to form key interactions with biological targets.[1] The strategic incorporation of fluorine-containing substituents has become a cornerstone of modern drug design, offering a powerful method to modulate a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[2]
5-(Difluoromethyl)picolinonitrile (CAS: 1211540-57-6) emerges at the intersection of these critical concepts. The difluoromethyl (-CHF₂) group is of particular interest, serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[2] This unique functionality, combined with the reactive nitrile group on the pyridine core, establishes the compound as a highly valuable intermediate for constructing complex molecular architectures.[2] Its most prominent application to date is as a crucial precursor in the synthesis of Filgotinib (GLPG0634), a selective Janus kinase 1 (JAK1) inhibitor investigated for the treatment of inflammatory diseases such as rheumatoid arthritis.[2][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is paramount for its effective use in synthesis and quality control.
Physical Properties
5-(Difluoromethyl)picolinonitrile is typically supplied as a solid at room temperature.[4] While a specific melting point is not widely published, the related precursor, 2-Bromo-5-(difluoromethyl)pyridine, has a reported melting point of 25-30 °C, suggesting the title compound likely possesses a similar low melting point.
| Property | Value | Source |
| CAS Number | 1211540-57-6 | [4] |
| Molecular Formula | C₇H₄F₂N₂ | [4] |
| Molecular Weight | 154.12 g/mol | [5] |
| Appearance | Solid | [4] |
| Purity (Typical) | ≥97% | [4] |
Spectroscopic Characterization (Predicted)
The proton NMR spectrum is expected to be characterized by distinct signals for the three aromatic protons on the pyridine ring and a key triplet for the difluoromethyl proton.
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Pyridine Protons (δ 7.8-9.0 ppm): Three signals are expected in the aromatic region. The proton at C6 (adjacent to the nitrile) would likely be the most deshielded. The protons at C3 and C4 will show characteristic doublet or doublet of doublets splitting patterns.
-
Difluoromethyl Proton (δ 6.6-7.2 ppm): The single proton of the -CHF₂ group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JH-F ≈ 50-60 Hz). This triplet is the most definitive feature in the ¹H NMR spectrum.
The carbon NMR will display seven distinct signals, with the difluoromethyl carbon showing a characteristic triplet due to one-bond coupling to fluorine.
-
Aromatic & Nitrile Carbons (δ 115-160 ppm): Six signals corresponding to the five carbons of the pyridine ring and the nitrile carbon. The nitrile carbon (-C≡N) typically appears around δ 115-120 ppm. The pyridine carbons will show complex splitting patterns if ¹⁹F coupling is resolved.
-
Difluoromethyl Carbon (δ 110-115 ppm): This carbon will appear as a triplet (¹JC-F ≈ 230-240 Hz), a clear diagnostic signal for the -CHF₂ group.
The IR spectrum provides confirmation of the key functional groups.
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2240 cm⁻¹.[6]
-
C-F Stretch: Strong absorption bands are anticipated in the 1100-1300 cm⁻¹ region, characteristic of C-F bonds.
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Electron Ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak.
-
Molecular Ion (M⁺): m/z = 154.12.
-
Key Fragments: Fragmentation may involve the loss of HCN (m/z = 127), and cleavage of the C-C bond to lose the CHF₂ group, although fragmentation of the pyridine ring itself is also common.
Synthesis and Mechanistic Considerations
The most practical and documented strategy for synthesizing 5-(Difluoromethyl)picolinonitrile involves the precursor functionalization of 5-formylpicolinonitrile. This approach leverages the conversion of the aldehyde group into the difluoromethyl group.
Synthesis via Precursor Functionalization
Key Reagents and Rationale
The conversion of an aldehyde to a difluoromethyl group is a deoxofluorination reaction. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this transformation.[2]
Why DAST? DAST is an accessible nucleophilic fluorinating agent. It selectively converts aldehydes and ketones to their corresponding geminal difluorides under relatively mild conditions, which is crucial for substrates containing other sensitive functional groups like the nitrile in 5-formylpicolinonitrile.
Proposed Reaction Mechanism
The mechanism involves the initial activation of the aldehyde carbonyl oxygen by DAST, followed by nucleophilic fluoride delivery and subsequent elimination to form the geminal difluoride.
Mechanism of Aldehyde to Difluoromethyl Conversion
-
Activation: The lone pair on the carbonyl oxygen of 5-formylpicolinonitrile attacks the sulfur atom of DAST.
-
Intermediate Formation: This leads to the formation of a reactive intermediate and the release of a fluoride ion.
-
Fluoride Attack: The fluoride ion then acts as a nucleophile, attacking the carbocationic carbonyl carbon.
-
Elimination: A subsequent elimination cascade, driven by the formation of stable byproducts, results in the replacement of the carbonyl oxygen with two fluorine atoms.
Representative Experimental Protocol
The following protocol is a representative procedure based on established methods for DAST-mediated deoxofluorination of aromatic aldehydes. Note: This reaction should be performed by trained personnel in a well-ventilated fume hood, as DAST is moisture-sensitive and can release HF gas.
Experimental Workflow for Synthesis
Materials:
-
5-Formylpicolinonitrile
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Hexanes and Ethyl Acetate (EtOAc)
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-formylpicolinonitrile (1.0 eq) in anhydrous DCM in a flame-dried flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DAST (1.2-1.5 eq) dropwise via syringe. An exotherm may be observed. Maintain the internal temperature below 10 °C during the addition.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure 5-(difluoromethyl)picolinonitrile.
Applications in Drug Discovery
The primary and most significant application of 5-(Difluoromethyl)picolinonitrile is as a key building block for the synthesis of the JAK1 inhibitor, Filgotinib.[2][3] In the synthesis of Filgotinib, the nitrile group of 5-(difluoromethyl)picolinonitrile is elaborated to form the[4][5][7]triazolo[1,5-a]pyridin-2-yl core of the final drug molecule. The difluoromethyl-substituted pyridine moiety is crucial for the molecule's interaction with the target kinase and contributes to its overall pharmacokinetic profile.
The presence of the -CHF₂ group enhances the lipophilicity of the pyridine ring compared to a simple methyl or hydrogen substituent, which can improve cell membrane permeability.[8] Furthermore, the C-F bonds are exceptionally stable, rendering the difluoromethyl group resistant to metabolic oxidation, a common liability for many drug candidates.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 5-(Difluoromethyl)picolinonitrile is not widely available. However, based on its structure—a fluorinated pyridine nitrile—and the SDS of related compounds, the following precautions are advised.
-
Hazard Classification (Anticipated):
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
-
Handling:
-
Storage:
Conclusion
5-(Difluoromethyl)picolinonitrile stands as a testament to the power of strategic fluorination in modern medicinal chemistry. Its unique combination of a difluoromethyl group and a versatile picolinonitrile core makes it an indispensable intermediate for synthesizing complex, high-value pharmaceutical agents. A thorough understanding of its synthesis, particularly the deoxofluorination of its aldehyde precursor, and its characteristic analytical profile enables researchers to effectively leverage this building block in the development of next-generation therapeutics. As the quest for more potent and metabolically robust drugs continues, the importance of intermediates like 5-(Difluoromethyl)picolinonitrile is set to grow.
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